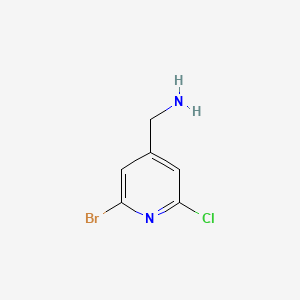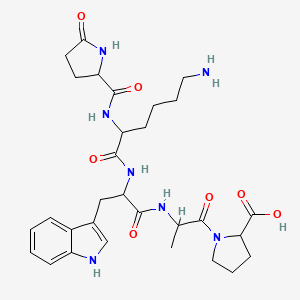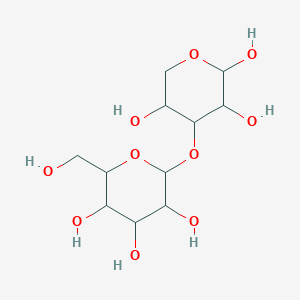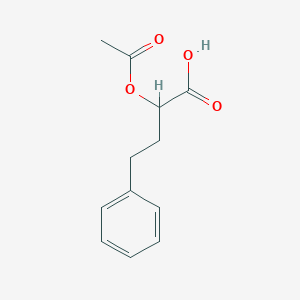
(2-Bromo-6-chloropyridin-4-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-6-chloropyridin-4-YL)methanamine is a chemical compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chloropyridin-4-YL)methanamine typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-6-chloropyridin-4-YL)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(2-Bromo-6-chloropyridin-4-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Bromo-6-chloropyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloropyridin-4-yl)methanamine: A similar compound with a chlorine atom instead of bromine.
(4-Bromo-6-chloropyridin-2-yl)methanamine: Another derivative with different positions of the halogen atoms.
Uniqueness
(2-Bromo-6-chloropyridin-4-YL)methanamine is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain chemical syntheses and research applications .
Eigenschaften
CAS-Nummer |
1060815-63-5 |
|---|---|
Molekularformel |
C6H6BrClN2 |
Molekulargewicht |
221.48 g/mol |
IUPAC-Name |
(2-bromo-6-chloropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 |
InChI-Schlüssel |
NQRYLRHCIKSURF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1Cl)Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)
![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)

![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)
![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)



![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)
